What is 2,4,6-Tribromoanisole-d5 and its chemical structure?
What is 2,4,6-Tribromoanisole-d5 and its chemical structure?
An In-depth Technical Guide to 2,4,6-Tribromoanisole-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4,6-Tribromoanisole-d5, a deuterated stable isotope of 2,4,6-Tribromoanisole (TBA). It details its chemical properties, structure, and applications, with a focus on its use as an internal standard in analytical chemistry.
Core Concepts
Introduction to 2,4,6-Tribromoanisole-d5
2,4,6-Tribromoanisole-d5 is the deuterium-labeled form of 2,4,6-Tribromoanisole.[1] In this molecule, five hydrogen atoms have been replaced with their heavy isotope, deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application is in trace-level detection of its non-labeled counterpart, 2,4,6-Tribromoanisole, a compound known for causing musty or moldy off-odors in various products, including pharmaceuticals and wine, even at parts-per-trillion levels.[2][3]
The use of stable isotopes like deuterium in drug molecules has become significant in drug development, not only for quantitative analysis but also for investigating the pharmacokinetic and metabolic profiles of drugs.[1][4]
Chemical Structure
The chemical structure of 2,4,6-Tribromoanisole-d5 consists of a benzene (B151609) ring substituted with three bromine atoms at positions 2, 4, and 6, and a deuterated methoxy (B1213986) group (-OCD₃) at position 1. The two remaining hydrogen atoms on the benzene ring are also replaced by deuterium.
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SMILES: [2H]C([2H])([2H])OC1=C(C([2H])=C(C([2H])=C1Br)Br)Br[1][4]
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InChI Key: YXTRCOAFNXQTKL-UHFFFAOYSA-N (for the unlabeled compound)
Quantitative Data
The following table summarizes the key chemical and physical properties of 2,4,6-Tribromoanisole-d5 and its unlabeled analogue.
| Property | 2,4,6-Tribromoanisole-d5 | 2,4,6-Tribromoanisole (Unlabeled Analog) |
| CAS Number | 1219795-33-1[5][6] | 607-99-8[5][7] |
| Molecular Formula | C₇D₅Br₃O[1] | C₇H₅Br₃O[7][8] |
| Molecular Weight | 349.86 g/mol [1][5] | 344.83 g/mol [8][9] |
| Isotopic Enrichment | 99 atom % D[5] | Not Applicable |
| Physical Form | Solid | Needles from ethanol[9] |
| Melting Point | Not specified | 84-88 °C[8][10] |
| Boiling Point | Not specified | 297-299 °C |
| Density | Not specified | 2.128 - 2.491 g/cm³[8][9] |
| Solubility | Not specified | Slightly soluble in ethanol; very soluble in acetone (B3395972) and benzene; soluble in carbon tetrachloride.[9] |
Experimental Protocols
2,4,6-Tribromoanisole-d5 is critically important as an internal standard for the accurate quantification of haloanisoles in complex matrices. Below is a representative experimental protocol for the analysis of 2,4,6-Tribromoanisole in pharmaceutical products using Stir Bar Sorptive Extraction (SBSE) followed by GC-MS/MS, a method for which the deuterated standard is essential.[3][11]
Protocol: Quantification of 2,4,6-Tribromoanisole in Solid Dosage Forms
Objective: To determine the concentration of 2,4,6-Tribromoanisole (TBA) in a solid drug product using 2,4,6-Tribromoanisole-d5 as an internal standard.
Methodology: Stir Bar Sorptive Extraction (SBSE) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3][11]
Materials:
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Sample (e.g., pharmaceutical tablet)
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2,4,6-Tribromoanisole-d5 internal standard solution
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High-purity water
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Stir bar coated with polydimethylsiloxane (B3030410) (PDMS)
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Thermal desorber
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GC-MS/MS system
Procedure:
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Sample Preparation:
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Place a single tablet (or a known weight of powdered sample) into a headspace vial.
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Add a defined volume of high-purity water to dissolve or suspend the sample.
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Spike the sample with a known concentration of 2,4,6-Tribromoanisole-d5 solution. This serves as the internal standard for quantification.[11]
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Stir Bar Sorptive Extraction (SBSE):
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Place a PDMS-coated stir bar into the vial containing the sample and internal standard.
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Seal the vial and stir the solution at a constant speed and temperature for a specified period (e.g., 60 minutes) to allow the analytes (TBA and the d5-internal standard) to sorb onto the stir bar.
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Thermal Desorption:
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After extraction, remove the stir bar from the sample, rinse briefly with deionized water, and dry it with a lint-free tissue.
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Place the stir bar into a thermal desorption tube.
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The tube is heated in a thermal desorber, which releases the trapped analytes into the GC inlet.
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GC-MS/MS Analysis:
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Gas Chromatography: The thermally desorbed analytes are separated on a GC column with an appropriate temperature program.
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Tandem Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[11] Specific precursor-to-product ion transitions are monitored for both 2,4,6-Tribromoanisole and 2,4,6-Tribromoanisole-d5 to ensure high selectivity and sensitivity.
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Example Transition for TBA: m/z 346 → m/z 331
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Example Transition for TBA-d5: m/z 351 → m/z 333
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Quantification:
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The concentration of TBA in the original sample is calculated by comparing the peak area ratio of the native TBA to the deuterated internal standard (TBA-d5) against a calibration curve prepared with known concentrations of TBA and a constant concentration of TBA-d5. The detection limit for this type of method can be in the range of 1-100 pg/tablet.[3][11]
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Visualizations
Synthesis Pathway of 2,4,6-Tribromoanisole
The unlabeled compound, 2,4,6-Tribromoanisole, is typically produced via the O-methylation of its precursor, 2,4,6-Tribromophenol.[9] This process is often mediated by environmental fungi, which biomethylate the precursor.[2][7] The synthesis of the deuterated standard would follow a similar chemical principle, likely starting from a deuterated phenol (B47542) or using a deuterated methylating agent.
Caption: Environmental synthesis pathway of 2,4,6-Tribromoanisole.
Analytical Workflow Using 2,4,6-Tribromoanisole-d5
The following diagram illustrates the general workflow for the quantitative analysis of a target analyte (TBA) in a sample matrix using a deuterated internal standard (TBA-d5).
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2,4,6-Tribromoanisole - Wikipedia [en.wikipedia.org]
- 8. 2,4,6-Tribromoanisole-d5 | CAS 607-99-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 2,4,6-Tribromoanisole | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4,6-TRIBROMOANISOLE | 607-99-8 [chemicalbook.com]
- 11. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
